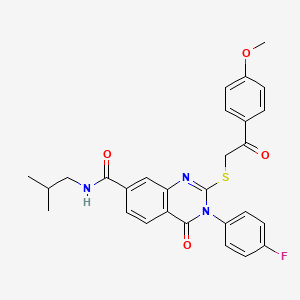
3-(4-fluorophenyl)-N-isobutyl-2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-4-oxo-3,4-dihydroquinazoline-7-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a quinazoline derivative. Quinazolines are a class of organic compounds with a two-ring structure, consisting of a benzene ring fused to a pyrimidine ring. They are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the quinazoline core, with various substituents attached to the ring. These include a fluorophenyl group, an isobutyl group, a methoxyphenyl group, and a carboxamide group. The exact structure would need to be determined through techniques such as X-ray crystallography .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the various substituents on the quinazoline ring. For example, the fluorine atom on the fluorophenyl group is highly electronegative, which could influence the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could increase the compound’s stability and lipophilicity, potentially influencing its absorption and distribution in the body .Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Study
- Fluoroquinolone-based compounds, including those similar to the specified chemical, have been synthesized and tested for antimicrobial activities. These compounds, derived from 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, have shown potential in antifungal and antibacterial applications (Patel & Patel, 2010).
Antibacterial Activity 2. A study on 8-chloroquinolone derivatives revealed significant antibacterial properties against Gram-positive and Gram-negative bacteria. The structural activity relationship (SAR) indicated that certain substitutions enhance antibacterial activity, which might be relevant for the compound (Kuramoto et al., 2003).
Quinazolinone and 4-Thiazolidinone as Antimicrobial Agents 3. N-substituted quinazolinone and 4-thiazolidinone derivatives have been studied for their antimicrobial efficacy. These compounds showed promising in vitro activities against a range of bacteria and fungi (Desai, Dodiya, & Shihora, 2011).
Novel Quinolone Derivatives 4. Novel quinolone derivatives have been developed with enhanced antibacterial activities, particularly against Gram-positive organisms. The study provides insights into the structure-activity relationships of such compounds (Cooper et al., 1990).
Hybrid Quinazolinones and Thiazolidinone 5. Hybrid compounds containing fluorine, quinazolinone, and 4-thiazolidinone have been synthesized and evaluated for antimicrobial potency. The findings suggest potential use in developing antimicrobial agents (Desai, Vaghani, & Shihora, 2013).
Fluorophore Development 6. The development of novel fluorophores like 6-Methoxy-4-quinolone, which shows strong fluorescence in a wide pH range, suggests potential applications in biomedical analysis and as a fluorescent labeling reagent (Hirano et al., 2004).
c-Met Kinase Inhibitors 7. Quinoline derivatives have been synthesized as c-Met kinase inhibitors, showing potential for antitumor activities. This might indicate a possible application in cancer research for the compound (Liu et al., 2014).
Gatifloxacin Derivatives 8. Gatifloxacin derivatives have been identified for potential anti-inflammatory properties, suggesting that similar fluoroquinolones might possess immunomodulatory effects (Sultana, Arayne, Naz, & Mesaik, 2013).
Mecanismo De Acción
Propiedades
IUPAC Name |
3-(4-fluorophenyl)-2-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-N-(2-methylpropyl)-4-oxoquinazoline-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26FN3O4S/c1-17(2)15-30-26(34)19-6-13-23-24(14-19)31-28(32(27(23)35)21-9-7-20(29)8-10-21)37-16-25(33)18-4-11-22(36-3)12-5-18/h4-14,17H,15-16H2,1-3H3,(H,30,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBBYDWBBEZYLFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC(=O)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-fluorophenyl)-N-isobutyl-2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-4-oxo-3,4-dihydroquinazoline-7-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

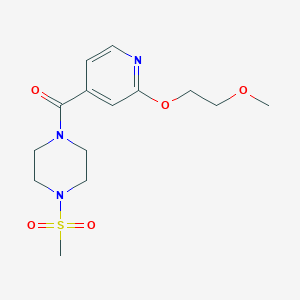
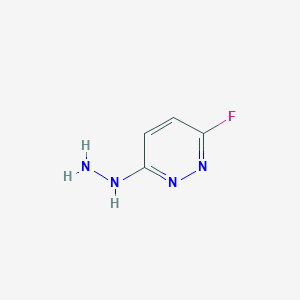
![8-Boc-1,8-diazaspiro[4.5]decane oxalate](/img/structure/B2858116.png)
![N-((1H-benzo[d]imidazol-2-yl)methyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide](/img/structure/B2858117.png)
![1,6,7-trimethyl-3-phenethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2858121.png)
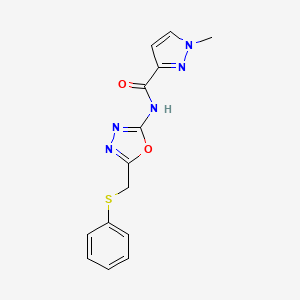

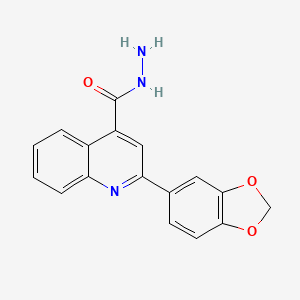

![4-Bromophenyl 2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)ethanesulfonate](/img/structure/B2858131.png)
![5-Azaspiro[2.3]hexane-1-carbonitrile hcl](/img/structure/B2858132.png)
![3,3-Dimethyl-1-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-2-oxabicyclo[2.2.2]octane-4-carboxylic acid](/img/structure/B2858133.png)
![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2858134.png)
![2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2858136.png)